

comparing the efficacy of herbicides derived from different pyrimidines

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Compound of Interest

Compound Name: 2-Amino-4-chloro-6-methoxypyrimidine

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A Comparative Guide to the Efficacy of Pyrimidine-Derived Herbicides

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of modern herbicides, offering diverse mechanisms of action and a broad spectrum of weed control. This guide provides an objective comparison of the efficacy of prominent herbicides derived from different pyrimidine classes, supported by experimental data and detailed methodologies. The information is intended to assist researchers in understanding the nuances of these compounds and to facilitate the discovery of next-generation herbicidal molecules.

Mechanisms of Action: A Tale of Three Enzymes

Pyrimidine-derived herbicides primarily exert their phytotoxic effects by inhibiting one of three key enzymes in vital plant metabolic pathways. This guide will focus on herbicides targeting Dihydroorotate Dehydrogenase (DHODH), Acetolactate Synthase (ALS), and Protoporphyrinogen Oxidase (PPO).

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A novel and significant development in herbicide science is the identification of DHODH as a herbicidal target. Inhibition of this enzyme disrupts the de novo pyrimidine biosynthesis

pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.
[1]

- Tetflupyrolimet: This is the first commercial herbicide to target DHODH.[2][3] It represents a new mode of action, classified under HRAC Group 28.[3][4] Studies have demonstrated its efficacy against a range of grass weeds.[4]

Acetolactate Synthase (ALS) Inhibitors

This is a well-established class of herbicides, also known as acetohydroxyacid synthase (AHAS) inhibitors. They block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of cell division and plant growth.[5] This class includes several chemical families, with the sulfonylureas being a prominent pyrimidine-containing group.

- Nicosulfuron: A sulfonylurea herbicide primarily used for post-emergence control of annual and perennial grass weeds in maize.[1][5]
- Rimsulfuron: Another sulfonylurea herbicide used for pre- and post-emergence control of a wide range of broadleaf and grassy weeds in crops like corn, potatoes, and tomatoes.[6]
- Halosulfuron-methyl: A sulfonylurea compound effective for the selective control of perennial sedges like nutgrass.[7][8]
- Imazamox: An imidazolinone herbicide that also inhibits ALS. It is used for the control of broadleaf and grass weeds in various crops, including legumes and Clearfield® varieties.[9][10]

Protoporphyrinogen Oxidase (PPO) Inhibitors

These herbicides inhibit the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of both chlorophyll and heme.[11] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes the formation of reactive oxygen species that destroy cell membranes.[12]

- Flumioxazin: An N-phenylphthalimide herbicide that provides pre-emergence control of a broad spectrum of broadleaf weeds and some grasses.[13][14]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of these pyrimidine-derived herbicides. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: In Vitro Enzyme Inhibition (IC50 Values)

Herbicide	Target Enzyme	Species	IC50 (nM)	Reference
Tetflupyrolimet	DHODH	Setaria italica (Foxtail)	4.3 ± 0.9	[15] [16]
Oryza sativa (Rice)	21 ± 3	[15] [16]		
Zea mays (Corn)	36 ± 14	[15]		
Arabidopsis thaliana	109 ± 51	[15]		
Homo sapiens	380 ± 24	[15] [16]		

Table 2: Whole-Plant Growth Inhibition (IC50, ED50, and GR50 Values)

Herbicide	Weed Species	Endpoint	Value (g a.i./ha)	Reference
Tetflupyrolimet	Arabidopsis thaliana	IC50 (root length)	0.0065	[15]
Setaria italica (Foxtail)	IC50 (root length)	0.0013	[15]	
Nicosulfuron	Panicum dichotomiflorum (Fall panicum) - Susceptible	ED50 (control)	19.6	[17]
GR50 (biomass)	2.6	[17]		
Imazamox	Nigella arvensis	ED50	0.006	[18]
Brassica rapa	ED50	37	[18]	
Rimsulfuron	Amaranthus retroflexus (Redroot pigweed)	ED50	14.36	[12]
Chenopodium album (Common lambsquarters)	ED50	10.17	[12]	

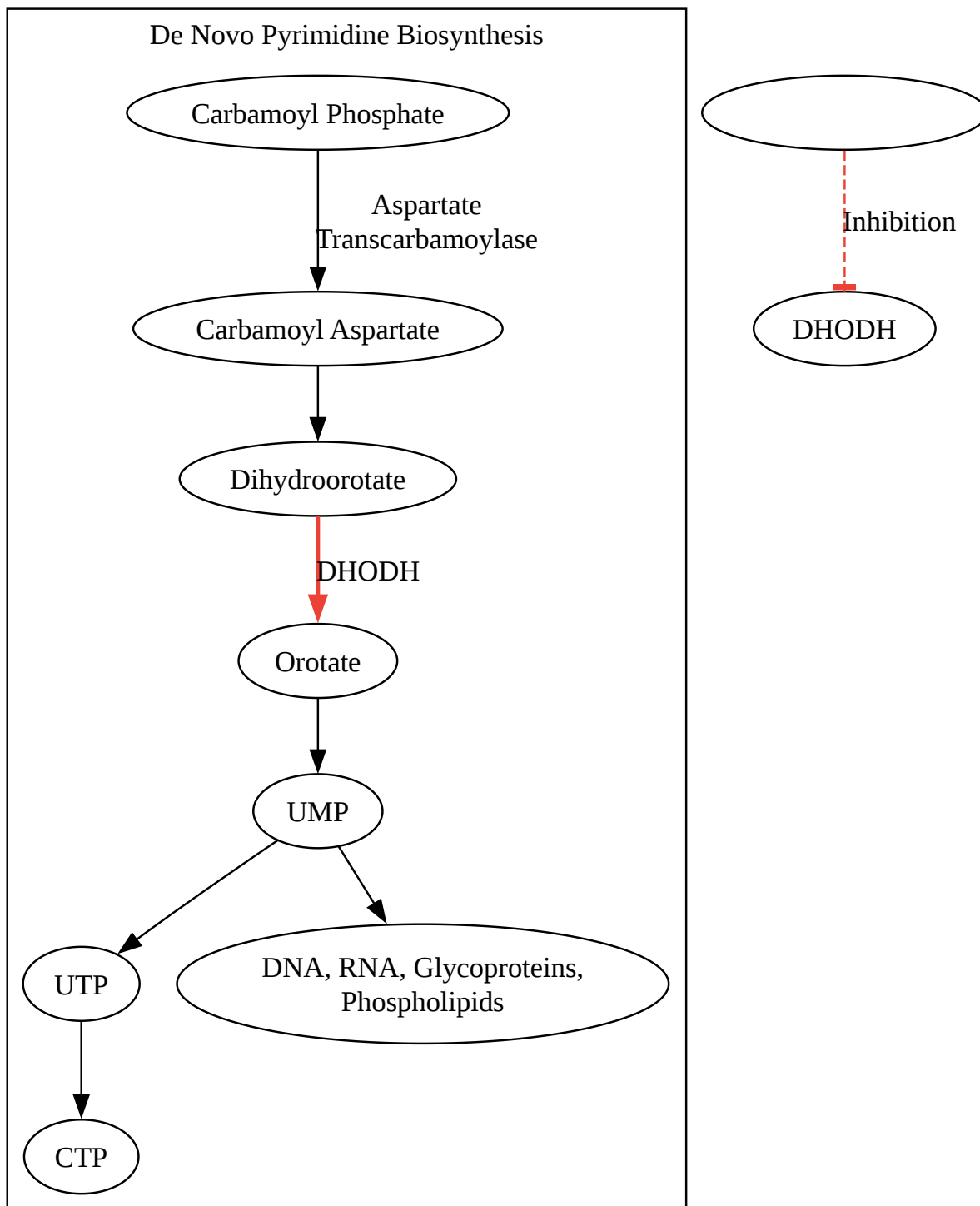
Note: a.i. = active ingredient. The GR50 value is the concentration of a drug that is required for reducing the growth rate of a cell population by 50% during a defined period of time.[19] The ED50 is the dose that is therapeutically effective in 50% of the population.

Table 3: Weed Control Efficacy (Percentage Control)

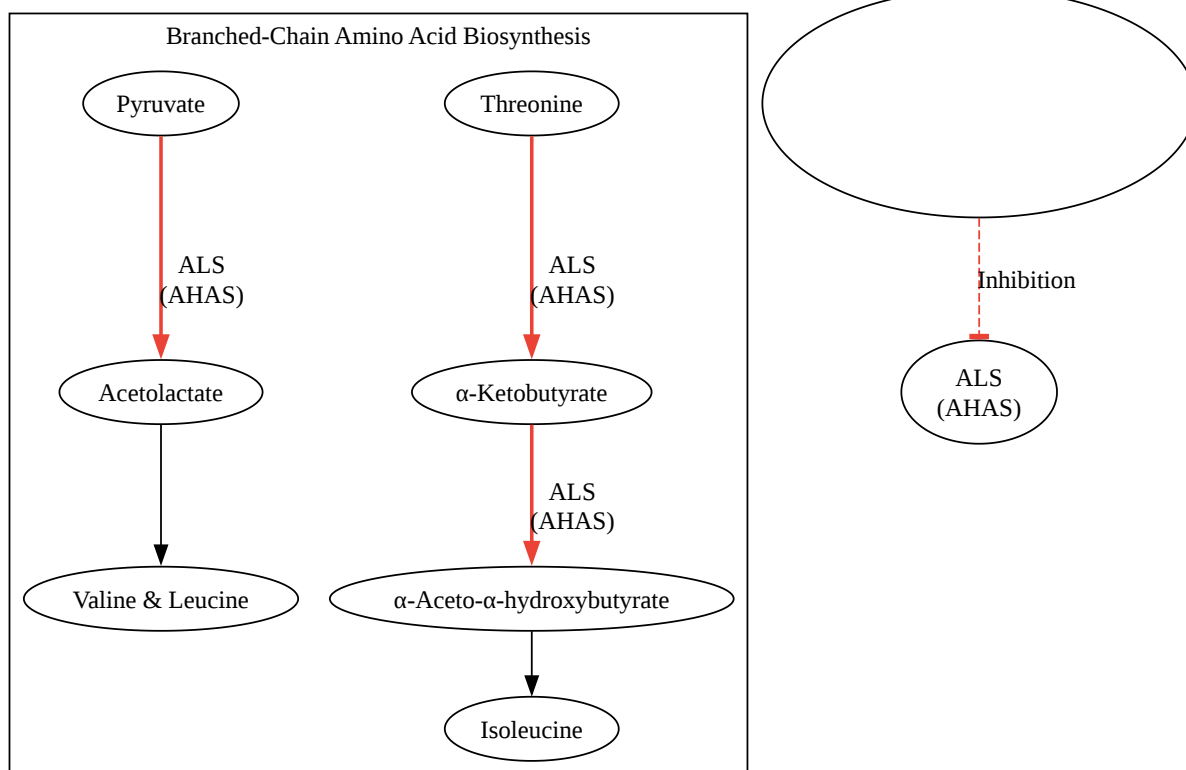
Herbicide	Weed Species	Application Rate (g a.i./ha)	Control (%)	Reference
Halosulfuron-methyl	Cyperus aromaticus (Navua sedge) - non-rhizomatous seedlings	75	100	[2] [20]
Cyperus aromaticus (Navua sedge) - rhizomatous	75	0 - 27.5	[20]	
Flumioxazin + Metribuzin	Various broadleaf and grass weeds	-	>90	[13]
Flumioxazin + Diclosulam	Various broadleaf and grass weeds	-	>90	[13]
Nicosulfuron	Echinochloa colona, Panicum maximum, Trianthema monogyna, Chenopodium album, Phyllanthus niruri	50	100	[21]

Signaling Pathway and Experimental Workflow Diagrams

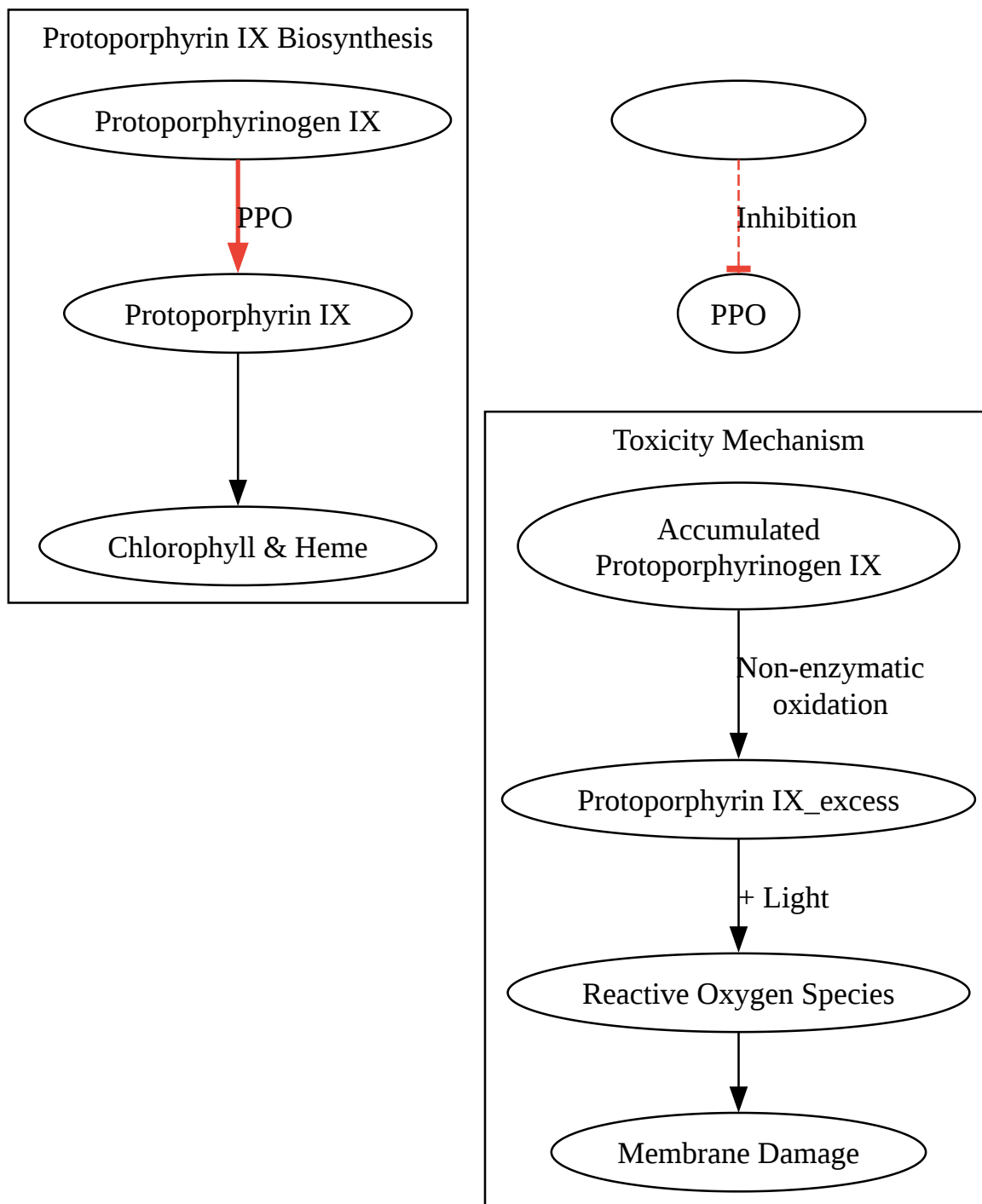
Signaling Pathways



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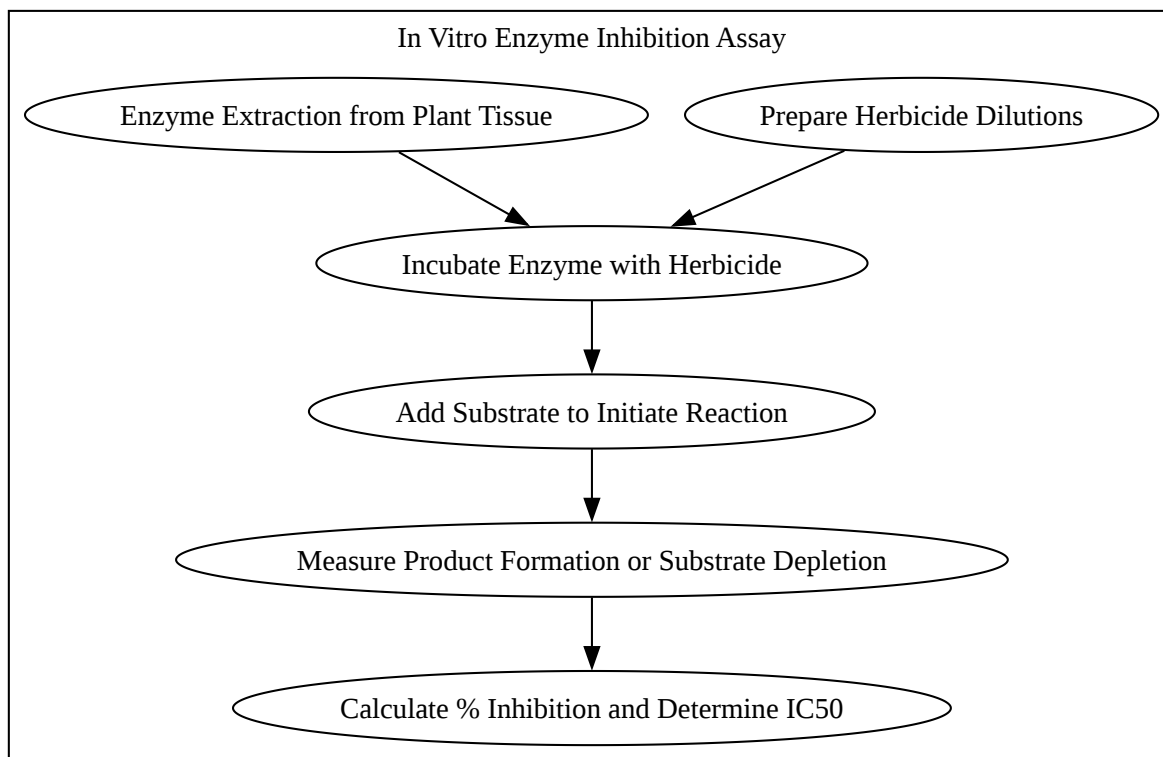


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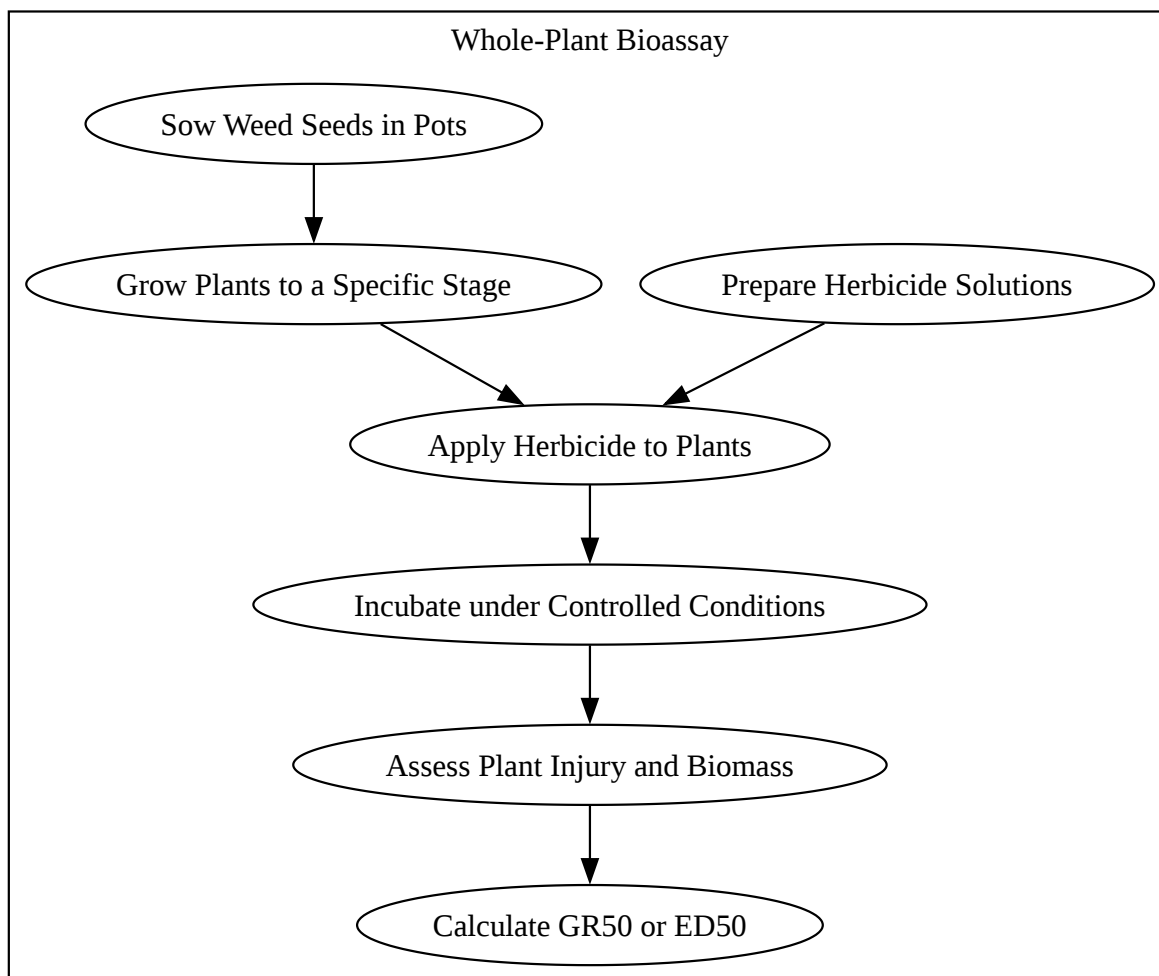


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Experimental Workflows



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Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of a compound on DHODH. The assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

- Recombinant DHODH enzyme
- L-Dihydroorotic acid (substrate)
- 2,6-dichloroindophenol (DCIP)
- Coenzyme Q10 (electron acceptor)
- Assay Buffer (e.g., potassium phosphate buffer)
- Test compound (herbicide)
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, DHODH enzyme, and the different concentrations of the test compound. Include a control with no inhibitor.
- Pre-incubate the plate to allow for inhibitor binding to the enzyme.
- Initiate the reaction by adding a mixture of L-dihydroorotic acid and DCIP to all wells.
- Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600-650 nm for DCIP) over time.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.

In Vitro ALS (AHAS) Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of a compound on ALS activity.

Materials:

- Crude ALS enzyme extract from young plant tissue
- Pyruvate (substrate)
- Reaction buffer
- Creatine
- α -Naphthol
- 3 M Sulfuric Acid
- Test compound (herbicide)
- Microplate reader

Procedure:

- Extract crude ALS enzyme from fresh, young plant tissue.
- Prepare serial dilutions of the test compound.
- In a microplate, combine the enzyme extract, reaction buffer, and different concentrations of the test compound. Include a control without the inhibitor.
- Pre-incubate the mixture.
- Initiate the enzymatic reaction by adding pyruvate.
- Incubate to allow for the formation of acetolactate.
- Stop the reaction and convert acetolactate to acetoin by adding sulfuric acid.

- Add creatine and α -naphthol to develop a colored complex with acetoin.
- Measure the absorbance at a specific wavelength.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro PPO Enzyme Inhibition Assay

This protocol measures the activity of PPO in the presence of an inhibitor.

Materials:

- PPO enzyme extract from plant tissue
- Protoporphyrinogen IX (substrate)
- Assay buffer
- Test compound (herbicide)
- Fluorometer or spectrophotometer

Procedure:

- Extract PPO from plant tissue.
- Prepare serial dilutions of the test compound.
- In a reaction vessel, combine the enzyme extract, assay buffer, and different concentrations of the test compound.
- Pre-incubate the mixture.
- Initiate the reaction by adding protoporphyrinogen IX.
- Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence or absorbance at a specific wavelength over time.

- Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration.
- Determine the IC50 value.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol is a general guideline for assessing the efficacy of herbicides on whole plants.

Materials:

- Seeds of target weed species
- Pots or trays with a suitable soil mix
- Growth chamber or greenhouse with controlled environmental conditions
- Test herbicide and formulation blank
- Calibrated sprayer

Procedure:

- Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
- Prepare a range of herbicide concentrations, including a non-treated control.
- Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.
- Return the treated plants to the controlled environment.
- Assess plant injury visually (e.g., on a scale of 0 to 100%) and/or by measuring plant biomass (fresh or dry weight) at a set time after treatment (e.g., 14-21 days).
- Analyze the dose-response data to calculate the GR50 (the dose causing a 50% reduction in growth) or ED50 (the dose causing a 50% effect).

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